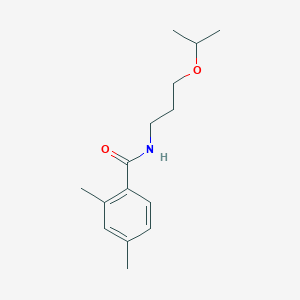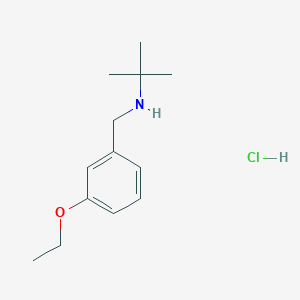![molecular formula C23H25N3O B5315843 3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as JNJ-7925476 and is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine receptor.
Applications De Recherche Scientifique
3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine has been studied extensively for its potential applications in various fields of research. The compound has been shown to have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in the treatment of inflammatory bowel disease and neuropathic pain.
Mécanisme D'action
The mechanism of action of 3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine is through its antagonism of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, and its dysfunction has been implicated in various cognitive disorders. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine have been studied extensively. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects and reduce neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine in lab experiments include its potency and selectivity for the alpha-7 nicotinic acetylcholine receptor. However, the limitations include the need for further research to determine the optimal dosage and potential side effects.
Orientations Futures
There are several future directions for research on 3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine. These include further studies on its potential therapeutic applications in cognitive disorders, inflammatory bowel disease, and neuropathic pain. Additionally, further research is needed to determine the optimal dosage and potential side effects of the compound. Finally, research is needed to develop more potent and selective compounds that target the alpha-7 nicotinic acetylcholine receptor.
Méthodes De Synthèse
The synthesis of 3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine has been described in a patent by Janssen Pharmaceutica. The synthesis involves the reaction of 3-bromomethylpyridine with 4-(3-pyridinyl)benzylpiperidine in the presence of a palladium catalyst. The resulting compound is then treated with sodium hydride and 1,3-dibromopropane to form the final product.
Propriétés
IUPAC Name |
3-[4-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-20(15-24-11-1)18-27-23-9-13-26(14-10-23)17-19-5-7-21(8-6-19)22-4-2-12-25-16-22/h1-8,11-12,15-16,23H,9-10,13-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYAMMXGHWEHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CN=CC=C2)CC3=CC=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5315763.png)

![2-ethyl-1-isopropyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5315772.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5315776.png)
![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)


![ethyl 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5315817.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
